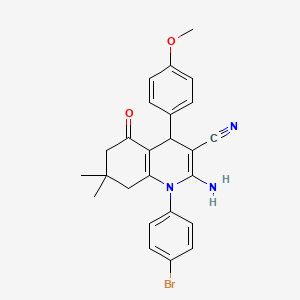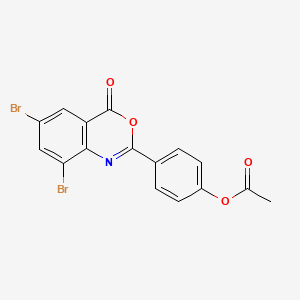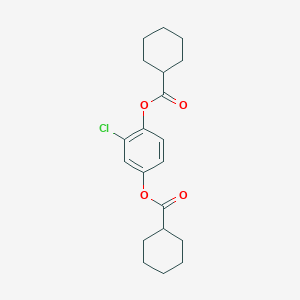![molecular formula C23H15Br2ClIN3O4 B11532972 2,4-Dibromo-6-[(E)-({2-[(4-chlorophenyl)formamido]acetamido}imino)methyl]phenyl 2-iodobenzoate](/img/structure/B11532972.png)
2,4-Dibromo-6-[(E)-({2-[(4-chlorophenyl)formamido]acetamido}imino)methyl]phenyl 2-iodobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dibromo-6-[(E)-({2-[(4-chlorophenyl)formamido]acetamido}imino)methyl]phenyl 2-iodobenzoate is a complex organic compound with the molecular formula CHBrNO. It belongs to the class of substituted phenols.
Structure: The compound consists of a phenyl ring substituted with bromine atoms, an imino group, and an iodobenzoate moiety. The (E)-configuration indicates the geometry of the imino group.
Preparation Methods
Synthetic Routes: The synthesis involves multiple steps, including bromination, formylation, and imine formation. Unfortunately, specific synthetic routes for this compound are not widely documented.
Reaction Conditions: These would depend on the specific steps involved, but generally, bromination reactions occur under acidic conditions, while imine formation may require amine and carbonyl reactants.
Industrial Production:
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including substitution, reduction, and oxidation.
Common Reagents and Conditions:
Major Products: These would include various intermediates formed during the synthetic steps.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, structural modifications, and potential ligand properties.
Biology: Investigate its interactions with biological molecules (e.g., proteins, enzymes).
Medicine: Assess its pharmacological properties, such as anti-inflammatory or antitumor effects.
Industry: Limited information exists, but it could find applications in materials science or catalysis.
Mechanism of Action
Targets: The compound likely interacts with specific proteins or enzymes due to its unique structure.
Pathways: Further research is needed to elucidate the precise pathways affected.
Comparison with Similar Compounds
Uniqueness: Its combination of bromine, imino group, and iodobenzoate sets it apart.
Similar Compounds:
Remember that while this compound shows promise, further research is essential to unlock its full potential
Properties
Molecular Formula |
C23H15Br2ClIN3O4 |
|---|---|
Molecular Weight |
719.5 g/mol |
IUPAC Name |
[2,4-dibromo-6-[(E)-[[2-[(4-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-iodobenzoate |
InChI |
InChI=1S/C23H15Br2ClIN3O4/c24-15-9-14(21(18(25)10-15)34-23(33)17-3-1-2-4-19(17)27)11-29-30-20(31)12-28-22(32)13-5-7-16(26)8-6-13/h1-11H,12H2,(H,28,32)(H,30,31)/b29-11+ |
InChI Key |
BHUYJKZGENGWSG-VPUKRXIYSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2Br)Br)/C=N/NC(=O)CNC(=O)C3=CC=C(C=C3)Cl)I |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2Br)Br)C=NNC(=O)CNC(=O)C3=CC=C(C=C3)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-bromo-N-{2-oxo-2-[2-(1H-pyrrol-2-ylmethylene)hydrazino]ethyl}benzamide](/img/structure/B11532899.png)

![N-(3-chloro-4-methylphenyl)-2-[(2-methoxyphenyl)amino]-3,5-dinitrobenzamide](/img/structure/B11532903.png)
![1-(4-{[(E)-(2-methyl-1H-indol-3-yl)methylidene]amino}phenyl)ethanone](/img/structure/B11532917.png)
![4-[3-({2-[(3-Fluorophenyl)amino]-2-oxoethyl}sulfanyl)-2,5-dioxopyrrolidin-1-yl]benzoic acid](/img/structure/B11532918.png)
![4-chloro-2-{[(E)-(3-chlorophenyl)methylidene]amino}phenol](/img/structure/B11532921.png)
![2,2'-(1,3,4-thiadiazole-2,5-diyldisulfanediyl)bis[N-(5-bromopyridin-2-yl)acetamide]](/img/structure/B11532924.png)

![N-[5-({2-[(4-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-(piperidin-1-yl)acetamide](/img/structure/B11532939.png)
![N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11532946.png)
![(3Z)-1-(morpholin-4-ylmethyl)-3-{[4-(pentyloxy)phenyl]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B11532956.png)
![2,2'-[sulfanediylbis(benzene-4,1-diylsulfanediyl)]bis[N-(2,4,6-trimethylphenyl)propanamide]](/img/structure/B11532971.png)
![2-(2,4-dichlorophenoxy)-N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B11532974.png)
